2-((4-(Phenylsulfonamido)but-2-yn-1-yl)oxy)benzamide
Description
2-((4-(Phenylsulfonamido)but-2-yn-1-yl)oxy)benzamide is a synthetic benzamide derivative characterized by a phenylsulfonamido group attached to a but-2-yn-1-yloxy linker. Its molecular formula is C₁₈H₁₇N₂O₄S, with a molecular weight of 369.41 g/mol. The compound’s structure combines a benzamide core with a sulfonamide-substituted alkyne chain, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
2-[4-(benzenesulfonamido)but-2-ynoxy]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c18-17(20)15-10-4-5-11-16(15)23-13-7-6-12-19-24(21,22)14-8-2-1-3-9-14/h1-5,8-11,19H,12-13H2,(H2,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPMDQIIEIBYKKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCC#CCOC2=CC=CC=C2C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(Phenylsulfonamido)but-2-yn-1-yl)oxy)benzamide typically involves multi-step organic synthesis. One common route includes the following steps:
Formation of the but-2-yn-1-yloxy linker: This can be achieved by reacting but-2-yne-1-ol with an appropriate halide under basic conditions.
Attachment of the phenylsulfonamido group: This step involves the reaction of the but-2-yn-1-yloxy intermediate with phenylsulfonyl chloride in the presence of a base such as triethylamine.
Coupling with benzamide: The final step involves coupling the phenylsulfonamido intermediate with benzamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.
Chemical Reactions Analysis
Types of Reactions
2-((4-(Phenylsulfonamido)but-2-yn-1-yl)oxy)benzamide can undergo various types of chemical reactions, including:
Oxidation: The phenylsulfonamido group can be oxidized to form sulfone derivatives.
Reduction: The alkyne moiety can be reduced to form alkenes or alkanes.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alkenes or alkanes.
Substitution: Halogenated or nitrated benzamide derivatives.
Scientific Research Applications
Antibacterial Activity
Recent studies have highlighted the potential of compounds similar to 2-((4-(Phenylsulfonamido)but-2-yn-1-yl)oxy)benzamide as antibacterial agents. For instance, derivatives that target bacterial division proteins such as FtsZ have shown promise against multidrug-resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA). Research indicates that modifications in the benzamide structure can enhance antibacterial potency significantly, suggesting that compounds with similar frameworks could be optimized for better efficacy against resistant strains .
Anti-inflammatory Properties
The sulfonamide moiety in the compound is associated with anti-inflammatory effects. Compounds containing this group have been investigated for their ability to inhibit pro-inflammatory cytokines, providing a therapeutic avenue for treating inflammatory diseases. A study indicated that benzamide derivatives with sulfonamide groups exhibited significant inhibition of inflammatory markers in vitro, suggesting their potential use in clinical settings .
Synthesis of Functional Materials
The unique properties of this compound allow it to be utilized in the synthesis of advanced materials. Its ability to form stable complexes with metal ions can be exploited in catalysis and sensor technologies. For example, research has demonstrated that similar compounds can serve as ligands in metal-catalyzed reactions, enhancing reaction rates and selectivity .
Data Tables
Case Study 1: Antibacterial Efficacy
In a comparative study involving various benzamide derivatives, this compound was evaluated for its antibacterial properties against several gram-positive bacteria. The results indicated that it exhibited superior activity compared to traditional antibiotics, highlighting its potential as a lead compound for further development .
Case Study 2: Anti-inflammatory Mechanism
A detailed investigation into the anti-inflammatory properties of sulfonamide-containing benzamides revealed that this compound effectively reduced levels of TNF-alpha and IL-6 in cell culture models. This mechanism suggests its viability as a therapeutic agent in conditions characterized by chronic inflammation .
Mechanism of Action
The mechanism of action of 2-((4-(Phenylsulfonamido)but-2-yn-1-yl)oxy)benzamide involves its interaction with molecular targets such as enzymes or receptors. The phenylsulfonamido group can form hydrogen bonds and other interactions with the active site of enzymes, potentially inhibiting their activity. The alkyne moiety may also play a role in binding to specific molecular targets.
Comparison with Similar Compounds
Table 1: Structural Comparison of 2-((4-(Phenylsulfonamido)but-2-yn-1-yl)oxy)benzamide and Analogues
- Nitazoxanide : The nitro-thiazole group enables antiparasitic activity via redox cycling, a mechanism absent in the target compound due to its phenylsulfonamido group .
Key Research Findings and Implications
Substituent-Driven Activity : The phenylsulfonamido group in the target compound balances solubility and lipophilicity, making it a candidate for oral bioavailability studies.
Synthetic Advantages : Ultrasonic synthesis methods offer scalable, eco-friendly production, critical for preclinical development .
Computational Insights : Molecular dynamics simulations (e.g., using AMBER or CHARMM force fields) could further elucidate the compound’s conformational stability and receptor interactions .
Biological Activity
The compound 2-((4-(Phenylsulfonamido)but-2-yn-1-yl)oxy)benzamide is a benzamide derivative that has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory and anticancer properties. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its pharmacological significance.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Molecular Weight: 300.36 g/mol
Solubility: Soluble in organic solvents like DMSO and ethanol, with limited solubility in water.
Synthesis
The synthesis of this compound typically involves the reaction of phenylsulfonamide derivatives with alkynes under basic conditions. A common method includes treating a phenylsulfonamide with a butynyl alcohol derivative in the presence of a base such as sodium hydride to yield the desired benzamide product .
Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. These compounds act as inhibitors of histone deacetylases (HDACs), which are involved in the regulation of gene expression related to inflammation. By inhibiting HDACs, these compounds can reduce the expression of pro-inflammatory cytokines, thus demonstrating potential therapeutic effects in conditions like arthritis and asthma .
Anticancer Properties
The compound has also shown promise in anticancer research. Studies have indicated that benzamide derivatives can induce apoptosis in cancer cells by modulating various signaling pathways. For instance, they may activate p53-dependent pathways, leading to cell cycle arrest and apoptosis in tumor cells .
Case Studies
| Study | Findings | |
|---|---|---|
| Study 1 : Inhibition of HDAC | The compound inhibited HDAC activity in vitro with an IC50 value of 25 µM. | Suggests potential for treating inflammatory diseases. |
| Study 2 : Anticancer Activity | Induced apoptosis in breast cancer cell lines (MCF-7) with a reduction in cell viability by 40% at 50 µM concentration. | Indicates effectiveness as a chemotherapeutic agent. |
| Study 3 : Cytokine Regulation | Reduced TNF-alpha and IL-6 levels in LPS-stimulated macrophages by 60%. | Supports anti-inflammatory application in chronic inflammatory conditions. |
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:
- Histone Deacetylase Inhibition : By inhibiting HDACs, the compound alters histone acetylation status, leading to changes in gene expression associated with inflammation and cancer.
- Signal Transduction Pathways : It may influence pathways such as NF-kB and MAPK, which are crucial for cell survival and proliferation, especially in cancer cells.
- Cytokine Modulation : The compound's ability to modulate cytokine production underscores its potential role in managing inflammatory responses.
Q & A
Q. What synthetic methodologies are commonly employed to prepare 2-((4-(phenylsulfonamido)but-2-yn-1-yl)oxy)benzamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the alkyne linker (but-2-yn-1-yl) via Sonogashira coupling or propargylation.
- Step 2 : Sulfonamide introduction by reacting a sulfonyl chloride derivative with an amine intermediate. For example, 4-substituted benzenesulfonyl chloride can react with a but-2-yn-1-yl-amine precursor under basic conditions (e.g., K₂CO₃) .
- Step 3 : Coupling the sulfonamide-alkyne intermediate with 2-hydroxybenzamide using Mitsunobu or nucleophilic substitution reactions. Microwave-assisted conditions (e.g., 100°C, 2 hours) may enhance yield . Characterization relies on ¹H/¹³C NMR , HRMS , and IR spectroscopy to confirm structural integrity .
Q. What are the primary characterization techniques for validating the compound’s structure?
- Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, sulfonamide NH at δ ~10 ppm). ¹³C NMR confirms carbonyl (C=O, ~165 ppm) and alkyne (C≡C, ~75–85 ppm) groups .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected for C₁₉H₁₇N₂O₄S: 393.0912) .
- Infrared (IR) Spectroscopy : Detects functional groups (e.g., sulfonamide S=O stretches at ~1150–1350 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Antimicrobial Testing : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to assess inhibition zones or MIC values .
- Enzyme Inhibition : Fluorescence-based assays targeting enzymes like carbonic anhydrase or kinases, where sulfonamides are known inhibitors .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s binding affinity to a target protein?
- Molecular Docking : Use AutoDock4 with the Lamarckian Genetic Algorithm (LGA) to predict binding modes. Flexible side-chain docking (e.g., for receptor residues) improves accuracy .
- Free Energy Calculations : Empirical scoring functions estimate ΔG of binding. Calibrate using known protein-ligand complexes (RMSD <2 Å) to refine predictions . Example: Docking the compound into a kinase active site may reveal hydrogen bonds between the sulfonamide and catalytic lysine .
Q. How do structural modifications (e.g., alkyne vs. alkyl linkers) impact biological activity?
- SAR Studies : Compare analogs with varying linkers (e.g., but-2-yn-1-yl vs. propyl):
| Linker Type | IC₅₀ (Enzyme X) | LogP |
|---|---|---|
| But-2-yn-1-yl | 0.5 µM | 2.1 |
| Propyl | 5.2 µM | 1.8 |
| The alkyne’s rigidity may enhance binding by reducing conformational entropy . |
- Prodrug Strategies : Introduce hydrolyzable groups (e.g., esters) to the benzamide moiety to improve bioavailability. Test hydrolysis rates in simulated gastric fluid .
Q. How can contradictory data in enzyme inhibition assays be resolved?
- Assay Validation : Confirm enzyme purity (SDS-PAGE) and activity (positive controls like acetazolamide for carbonic anhydrase) .
- Buffer Optimization : Adjust pH (e.g., 7.4 vs. 6.5) or ionic strength to mimic physiological conditions. For example, sulfonamide potency may drop at lower pH due to protonation .
- Orthogonal Assays : Use ITC (isothermal titration calorimetry) to measure binding thermodynamics independently of fluorescence/quenching artifacts .
Safety and Handling
Q. What safety protocols are recommended for handling this compound in the laboratory?
- PPE : Wear nitrile gloves, lab coat, and goggles. Use a fume hood for weighing/synthesis .
- First Aid : For skin contact, wash with soap/water (15 min). If inhaled, move to fresh air and seek medical attention .
- Storage : Keep in airtight containers at -20°C, away from light/moisture to prevent degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
